molecular formula C16H18N2O4S B076524 Phenazine ethosulfate CAS No. 10510-77-7

Phenazine ethosulfate

Cat. No.: B076524
CAS No.: 10510-77-7
M. Wt: 334.4 g/mol
InChI Key: VDJKJPMLWJWQIH-UHFFFAOYSA-M
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Description

Phenazine ethosulfate is a cationic dye and a chemical electron acceptor. It is commonly used in dye-linked enzyme assays. At high pH levels, this compound produces free radicals, which may act as the actual electron acceptors . This compound is known for its role in various biochemical and diagnostic applications.

Mechanism of Action

Target of Action

Phenazine ethosulfate is a cationic dye and a chemical electron acceptor . It is primarily used in dye-linked enzyme assays . The compound’s primary targets are the enzymes involved in these assays .

Mode of Action

This compound interacts with its targets by accepting electrons . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . This interaction results in changes in the redox state of the cellular environment .

Biochemical Pathways

This compound affects the redox pathways within cells . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This can influence gene expression patterns, contribute to biofilm formation and architecture, and enhance bacterial survival .

Pharmacokinetics

Its solubility in ethanol is known to be 50 mg/ml , which could potentially impact its bioavailability.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It can modify cellular redox states, act as a cell signal that regulates patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . In addition, it can promote IL-8 secretion and mRNA expression in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . At a high pH, the dye produces free radicals, which may be the actual electron acceptors . Furthermore, this compound’s impacts on bacterial interactions and biotechnological processes suggest that it may also be influenced by the presence of other microorganisms and specific conditions within biotechnological processes .

Chemical Reactions Analysis

Types of Reactions: Phenazine ethosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as an electron acceptor in these reactions, facilitating electron transfer processes .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine N-oxide, while reduction can produce phenazine derivatives with altered electronic properties .

Scientific Research Applications

Phenazine ethosulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenazine ethosulfate stands out due to its unique combination of properties, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-ethylphenazin-5-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJKJPMLWJWQIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065101
Record name Phenazinium, 5-ethyl-, ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10510-77-7
Record name Phenazine ethosulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10510-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine ethosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010510777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine ethosulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazinium, 5-ethyl-, ethyl sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenazinium, 5-ethyl-, ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylphenazinium ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENAZINE ETHOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2K3Z3B9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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